Bersacapavir

Catalog No.
S521004
CAS No.
1638266-40-6
M.F
C16H14F4N4O3S
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bersacapavir

CAS Number

1638266-40-6

Product Name

Bersacapavir

IUPAC Name

N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide

Molecular Formula

C16H14F4N4O3S

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1

InChI Key

SBVBIDUKSBJYEF-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Solubility

Soluble in DMSO

Synonyms

Bersacapavir

Canonical SMILES

CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Isomeric SMILES

C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C

Description

The exact mass of the compound Unii-2456KW2166 is 418.0723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bersacapavir, also known by its development code JNJ-56136379, is a novel antiviral compound primarily targeting the hepatitis B virus. It belongs to a class of drugs known as capsid assembly modulators, which disrupt the replication process of the virus by interfering with the formation of its capsid, a protein shell that encases the viral genome. The chemical formula of bersacapavir is C16H14F4N4O3S, and it features a complex structure that includes fluorinated groups and a sulfonamide moiety, contributing to its biological activity and potency against hepatitis B virus replication .

During its synthesis and metabolic processing. Key reactions involved in its synthesis include:

  • Haloform Reaction: This reaction is crucial for constructing the trichloromethyl ketone intermediate, which is pivotal in developing bersacapavir .
  • Amide Coupling: This reaction facilitates the formation of amide bonds in the synthetic pathway of bersacapavir .
  • Base Catalysis: Base-catalyzed reactions are employed to enhance the efficiency of certain steps in the synthesis process .

These reactions collectively contribute to achieving high yields and purity of bersacapavir during pharmaceutical manufacturing.

Bersacapavir exhibits significant antiviral activity against hepatitis B virus by modulating capsid assembly. In preclinical studies, it has been shown to effectively reduce viral load and suppress hepatitis B surface antigen levels in infected models. Its mechanism involves disrupting the normal assembly process of the viral capsid, leading to impaired viral replication and reduced infectivity . Furthermore, bersacapavir has demonstrated a favorable safety profile in clinical trials, making it a promising candidate for therapeutic use.

The synthesis of bersacapavir has been explored through various methodologies:

  • Classical Synthetic Route: Initially, a traditional approach was developed that utilized several organic transformations to build the compound stepwise .
  • Catalytic Transformations: Recent advancements have introduced catalytic methods to streamline synthesis, improving efficiency and reducing waste .
  • Route Scouting Efforts: Ongoing research focuses on optimizing synthetic pathways to enhance yield and reduce costs associated with production .

These methods highlight the ongoing efforts in medicinal chemistry to refine the production processes for effective antiviral compounds.

Bersacapavir is primarily being investigated for its application in treating hepatitis B virus infections. Its unique mechanism as a capsid assembly modulator positions it as a potential therapeutic option for patients who are resistant to existing antiviral therapies. Additionally, due to its favorable pharmacokinetic properties, bersacapavir may be used in combination therapies aimed at achieving sustained virologic response in chronic hepatitis B patients .

Recent studies have investigated the drug-drug interactions involving bersacapavir, particularly concerning its metabolism by cytochrome P450 enzymes. Notably:

  • Bersacapavir is metabolized via cytochrome P450 3A, leading to significant interactions when coadministered with other drugs that are substrates or inhibitors of this enzyme .
  • Clinical trials have demonstrated that coadministration with itraconazole (a CYP3A inhibitor) increases bersacapavir exposure while affecting the pharmacokinetics of other drugs like midazolam and ethinyl estradiol .

These findings underscore the importance of monitoring potential interactions when prescribing bersacapavir alongside other medications.

Bersacapavir shares similarities with other antiviral agents targeting viral capsid assembly or replication. Notable similar compounds include:

  • JNJ-73763989: Another capsid assembly modulator with similar mechanisms but differing chemical structure and efficacy profiles.
  • Entecavir: A nucleoside analog that inhibits hepatitis B virus replication through different mechanisms.
  • Tenofovir Disoproxil Fumarate: An antiviral medication that acts as a nucleotide reverse transcriptase inhibitor.

Comparison Table

CompoundMechanism of ActionTarget VirusUnique Features
BersacapavirCapsid assembly modulationHepatitis B virusFluorinated structure enhances potency
JNJ-73763989Capsid assembly modulationHepatitis B virusDifferent structural modifications
EntecavirNucleoside analogHepatitis B virusDirectly inhibits viral DNA polymerase
Tenofovir Disoproxil FumarateNucleotide reverse transcriptase inhibitorHepatitis B virusBroad-spectrum activity against retroviruses

Bersacapavir's unique structural characteristics and mechanism set it apart from these compounds, positioning it as a novel option in hepatitis B treatment strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

418.07227414 g/mol

Monoisotopic Mass

418.07227414 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2456KW2166

Dates

Modify: 2024-02-18

Explore Compound Types